Glepidotin B
Glepidotin B
Glepidotin B is a trihydroxyflavanone that is (2S)-flavanone substituted by hydroxy groups at positions 3, 5 and 7 and a prenyl group at position 8 respectively. It has a role as a plant metabolite. It is a trihydroxyflavanone, a member of dihydroflavonols and a secondary alpha-hydroxy ketone. It derives from a (2S)-flavanone.
Brand Name:
Vulcanchem
CAS No.:
87440-56-0
VCID:
VC0157564
InChI:
InChI=1S/C20H20O5/c1-11(2)8-9-13-14(21)10-15(22)16-17(23)18(24)19(25-20(13)16)12-6-4-3-5-7-12/h3-8,10,18-19,21-22,24H,9H2,1-2H3/t18-,19+/m0/s1
SMILES:
CC(=CCC1=C(C=C(C2=C1OC(C(C2=O)O)C3=CC=CC=C3)O)O)C
Molecular Formula:
C20H20O5
Molecular Weight:
340.4 g/mol
Glepidotin B
CAS No.: 87440-56-0
Reference Standards
VCID: VC0157564
Molecular Formula: C20H20O5
Molecular Weight: 340.4 g/mol
CAS No. | 87440-56-0 |
---|---|
Product Name | Glepidotin B |
Molecular Formula | C20H20O5 |
Molecular Weight | 340.4 g/mol |
IUPAC Name | (2R,3R)-3,5,7-trihydroxy-8-(3-methylbut-2-enyl)-2-phenyl-2,3-dihydrochromen-4-one |
Standard InChI | InChI=1S/C20H20O5/c1-11(2)8-9-13-14(21)10-15(22)16-17(23)18(24)19(25-20(13)16)12-6-4-3-5-7-12/h3-8,10,18-19,21-22,24H,9H2,1-2H3/t18-,19+/m0/s1 |
Standard InChIKey | ATJOIGKHVRPLSM-RBUKOAKNSA-N |
Isomeric SMILES | CC(=CCC1=C2C(=C(C=C1O)O)C(=O)[C@@H]([C@H](O2)C3=CC=CC=C3)O)C |
SMILES | CC(=CCC1=C(C=C(C2=C1OC(C(C2=O)O)C3=CC=CC=C3)O)O)C |
Canonical SMILES | CC(=CCC1=C2C(=C(C=C1O)O)C(=O)C(C(O2)C3=CC=CC=C3)O)C |
Appearance | Powder |
Description | Glepidotin B is a trihydroxyflavanone that is (2S)-flavanone substituted by hydroxy groups at positions 3, 5 and 7 and a prenyl group at position 8 respectively. It has a role as a plant metabolite. It is a trihydroxyflavanone, a member of dihydroflavonols and a secondary alpha-hydroxy ketone. It derives from a (2S)-flavanone. |
Synonyms | glepidotin B |
PubChem Compound | 442411 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume